molecular formula C9H14ClNO B6277671 3-methoxy-N,4-dimethylaniline hydrochloride CAS No. 2763776-23-2

3-methoxy-N,4-dimethylaniline hydrochloride

Cat. No. B6277671
CAS RN: 2763776-23-2
M. Wt: 187.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N,4-dimethylaniline hydrochloride, also known as 3-MDA, is an organic compound that has a wide range of applications in both scientific research and industry. It is a derivative of aniline and has a unique chemical structure that makes it an ideal candidate for a variety of experiments. 3-MDA is a versatile compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry.

Scientific Research Applications

3-methoxy-N,4-dimethylaniline hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and organic compounds. It has also been used in the synthesis of a variety of organic catalysts and in the development of new materials. In addition, it has been used in the study of enzyme kinetics and protein folding.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N,4-dimethylaniline hydrochloride is not yet fully understood. However, it is believed to interact with certain proteins in the body, leading to changes in the structure and function of these proteins. It is also believed to interact with certain enzymes, leading to changes in the activity of these enzymes.
Biochemical and Physiological Effects
3-methoxy-N,4-dimethylaniline hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have an effect on the nervous system, leading to changes in the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

3-methoxy-N,4-dimethylaniline hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it easy to obtain and use. It is also a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that 3-methoxy-N,4-dimethylaniline hydrochloride is a toxic compound and should be handled with caution. In addition, it is important to note that 3-methoxy-N,4-dimethylaniline hydrochloride is a relatively new compound, and there is still a lot of research that needs to be done to fully understand its effects.

Future Directions

The potential applications of 3-methoxy-N,4-dimethylaniline hydrochloride are vast and varied. One potential future direction is the development of new pharmaceuticals and biochemicals based on its unique chemical structure. In addition, further research into its mechanism of action could lead to new treatments for diseases and disorders such as cancer, inflammation, and neurological disorders. Finally, further research into its effects on the nervous system could lead to new treatments for neurological disorders such as depression, anxiety, and Parkinson’s disease.

Synthesis Methods

3-methoxy-N,4-dimethylaniline hydrochloride can be synthesized from aniline and dimethylsulfate in a two-step process. First, aniline is reacted with dimethylsulfate in the presence of an acid catalyst to form 3-methoxy-N,4-dimethylaniline. This reaction is followed by the addition of hydrochloric acid to form 3-methoxy-N,4-dimethylaniline hydrochloride. This method has been used in the synthesis of a number of other compounds, including 3-methoxy-N,4-dimethylaniline sulfate, 3-methoxy-N,4-dimethylaniline bromide, and 3-methoxy-N,4-dimethylaniline iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-N,4-dimethylaniline hydrochloride involves the methylation of 3-methoxyaniline followed by N,N-dimethylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxyaniline", "methyl iodide", "sodium hydride", "N,N-dimethylformamide", "4-dimethylaminopyridine", "hydrochloric acid" ], "Reaction": [ "Step 1: Methylation of 3-methoxyaniline with methyl iodide and sodium hydride in N,N-dimethylformamide solvent with 4-dimethylaminopyridine as a catalyst.", "Step 2: N,N-dimethylation of the resulting product from step 1 with methyl iodide and sodium hydride in N,N-dimethylformamide solvent with 4-dimethylaminopyridine as a catalyst.", "Step 3: Addition of hydrochloric acid to the product from step 2 to form the hydrochloride salt of 3-methoxy-N,4-dimethylaniline." ] }

CAS RN

2763776-23-2

Product Name

3-methoxy-N,4-dimethylaniline hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.